molecular formula C8H12N2O2S B13628052 Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate

Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate

Cat. No.: B13628052
M. Wt: 200.26 g/mol
InChI Key: VRHHKTQIMBOKHZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate is a compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate typically involves the reaction of 2-methylthiazole with appropriate reagents to introduce the amino and ester functional groups. One common method involves the use of methyl acrylate and ammonia in the presence of a catalyst to form the desired product . The reaction conditions often include moderate temperatures and controlled pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 2-position of the thiazole ring can enhance its stability and modify its interaction with biological targets .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

methyl 2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoate

InChI

InChI=1S/C8H12N2O2S/c1-5-10-6(4-13-5)3-7(9)8(11)12-2/h4,7H,3,9H2,1-2H3

InChI Key

VRHHKTQIMBOKHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(C(=O)OC)N

Origin of Product

United States

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